molecular formula C11H12N2O2S B089157 1,3-(Difurfuryl)thiourea CAS No. 10248-89-2

1,3-(Difurfuryl)thiourea

Cat. No. B089157
CAS RN: 10248-89-2
M. Wt: 236.29 g/mol
InChI Key: UPLWHRBYCKGWOL-UHFFFAOYSA-N
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Description

1,3-(Difurfuryl)thiourea is a chemical compound with the linear formula C11H12N2O2S . It has a molecular weight of 236.294 .


Molecular Structure Analysis

The molecular structure of 1,3-(Difurfuryl)thiourea consists of 11 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . Detailed structural analysis is not available in the literature.

Scientific Research Applications

Catalysis in Organic Reactions

One of the primary applications of thiourea derivatives is in catalysis, particularly in asymmetric Michael reactions. These compounds serve as bifunctional catalysts, where the thiourea moiety and an amino group activate nitroolefin and dicarbonyl compounds, respectively. This activation facilitates the Michael adduct formation with high enantio- and diastereoselectivity. Such catalytic activities have paved the way for synthesizing complex organic molecules, including pharmaceuticals with chiral centers, showcasing the versatility of thiourea derivatives in organic synthesis (Okino et al., 2005).

Corrosion Inhibition

Thiourea derivatives have also been identified as effective corrosion inhibitors. The behavior of dibenzylthiourea and diisopropylthiourea has been investigated for their potential to inhibit carbon steel corrosion in acidic solutions. These studies have shown that the sulfur atom in the thiourea moiety plays a critical role in the inhibition process, making thiourea derivatives valuable in materials science and engineering applications aimed at protecting metals from corrosive environments (Torres et al., 2014).

Material Sciences and Coordination Chemistry

In the realm of material sciences and coordination chemistry, thiourea derivatives are recognized for their ability to act as ligands, forming coordination compounds with metals. These compounds have been extensively studied for their applications in synthesizing pharmaceuticals and agrochemical ingredients. The unique binding modes and topological aspects of thiourea derivatives allow for their use in the creation of heterocyclic syntheses, demonstrating their significance in the development of new materials and chemical entities (Saeed et al., 2018).

Biomedical Research

In biomedical research, thiourea derivatives have been explored for their potential biological activities. For instance, they have been used as scaffolds for drug discovery, highlighting their versatility in the design of molecules with desirable pharmacological properties. This application underscores the broader implications of thiourea derivatives in medicinal chemistry, where their structural features can be tailored to target specific biological pathways (Saeed et al., 2017).

Safety And Hazards

Thiourea is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It’s important to handle it with care and follow safety guidelines.

Future Directions

Thiourea derivatives have numerous applications in the field of nanoparticles, as starting precursors in a large number of chemical reactions, and have remained the focus of several review articles . They have also emerged as attractive candidates in various fields such as ion sensors, corrosion inhibitors, molecular electronics, in metal extraction, and in pharmaceuticals . The medicinal chemistry of this organo-sulfur framework and the derived metal complexes has witnessed fantastic progress in the current era .

properties

IUPAC Name

1,3-bis(furan-2-ylmethyl)thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2S/c16-11(12-7-9-3-1-5-14-9)13-8-10-4-2-6-15-10/h1-6H,7-8H2,(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPLWHRBYCKGWOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=S)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50145177
Record name 1,3-(Difurfuryl)thiourea
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Molecular Weight

236.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-(Difurfuryl)thiourea

CAS RN

10248-89-2
Record name N,N′-Bis(2-furanylmethyl)thiourea
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Record name 1,3-(Difurfuryl)thiourea
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Record name 1,3-(Difurfuryl)thiourea
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